Amlodipinmesilat

Übersicht

Beschreibung

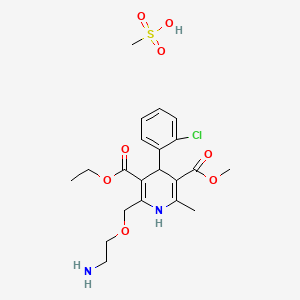

Amlodipine mesylate is a calcium channel blocker used to treat hypertension (high blood pressure) and angina . It works by blocking the influx of calcium ions into vascular smooth muscle and cardiac muscle .

Synthesis Analysis

The synthesis of Amlodipine involves the reaction of phthaloyl amlodipine with methanolic monomethylamine followed by treatment with fumaric acid . Another method involves adding methylamine solution to the reaction kettle .Molecular Structure Analysis

The chemical formula of Amlodipine mesylate is C21H29ClN2O8S . The molecular weight is 504.970 . The exact mass is not available .Chemical Reactions Analysis

Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . It is metabolized into inactive metabolites, with only about 5% of the drug excreted in its original form .Physical and Chemical Properties Analysis

Amlodipine mesylate is a solid substance . It is soluble in DMSO at 72 mg/mL . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Amlodipinmesilat: Umfassende Analyse von wissenschaftlichen Forschungsanwendungen

Management von Bluthochdruck: this compound spielt eine entscheidende Rolle in der klinischen Behandlung von Bluthochdruck, der mit schwerwiegenden gesundheitlichen Komplikationen wie Schlaganfall und Herzerkrankungen verbunden ist. Seine Wirksamkeit bei der Senkung des Blutdrucks macht es zu einem wichtigen Medikament in der Kardiovaskularmedizin .

Angina-Behandlung: Als Kalziumkanalblocker wird this compound zur Behandlung von Angina pectoris eingesetzt, einer Erkrankung, die durch Brustschmerzen aufgrund von verminderter Blutversorgung des Herzens gekennzeichnet ist. Es hilft, indem es die Koronararterien erweitert und die Durchblutung verbessert .

Pharmakokinetische Studien: Vergleichende pharmakokinetische Studien von this compound und anderen Salzen wie Besilat wurden durchgeführt, um seine Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprozesse zu verstehen, die für die Optimierung seiner klinischen Anwendung entscheidend sind .

Forschung zur Arzneimittelzersetzung: Untersuchungen zur erzwungenen Zersetzung von Amlodipinbesilat liefern Erkenntnisse zur Stabilität und Haltbarkeit des Arzneimittels, die auf Mesilatformen extrapoliert werden können. Das Verständnis von Abbauprodukten trägt dazu bei, die Arzneimittelsicherheit und -wirksamkeit zu gewährleisten .

Entwicklung analytischer Methoden: Hochleistungsflüssigchromatographie (HPLC)-Techniken wurden für die simultane Abschätzung und Analyse von this compound in Kombination mit anderen Medikamenten entwickelt, was für die Qualitätskontrolle in der pharmazeutischen Herstellung wichtig ist .

Antioxidative Eigenschaften: Forschungsergebnisse haben die antioxidativen Eigenschaften von this compound hervorgehoben, die zu seinen therapeutischen Wirkungen über die Blutdruckregulierung hinaus beitragen können und möglicherweise einen zusätzlichen kardiovaskulären Schutz bieten .

Visualisierung in lebenden Zellen: Die schwache Fluoreszenz von Amlodipin in wässrigen Lösungen wird in zellulären Umgebungen verstärkt, wodurch eine direkte Visualisierung in lebenden Zellen ermöglicht wird. Diese Eigenschaft ist nützlich, um die Verteilung und Wirkung von Arzneimitteln in biologischen Systemen zu untersuchen .

Für detailliertere Informationen zu jeder Anwendung können Sie sich auf die angegebenen Referenzen beziehen.

P-250: Amlodipine: pharmacokinetics of the maleate vs besylate salts Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF… Amlodipine: Uses, Interactions, Mechanism of Action | DrugBank Online Amlodipine mesylate | DrugBank Online Copper oxide-based anodes for highly sensitive electrochemical… Direct Visualization of Amlodipine… - MDPI

Wirkmechanismus

Target of Action

Amlodipine mesylate is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction and vascular tone .

Mode of Action

Amlodipine mesylate inhibits the transmembrane influx of calcium ions into the vascular smooth muscle cells by blocking the L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction, leading to vasodilation . The compound’s action reduces the total peripheral resistance (afterload) against which the heart must pump, easing the cardiac workload .

Biochemical Pathways

The primary biochemical pathway affected by amlodipine mesylate is the calcium signaling pathway. By blocking the L-type calcium channels, amlodipine mesylate disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells . This leads to relaxation of the arterial smooth muscle, reduction in vascular resistance, increased blood flow, and decreased blood pressure .

Pharmacokinetics

Amlodipine mesylate exhibits a bioavailability of 64-90% . It is metabolized in the liver into various inactive pyrimidine metabolites . The onset of action is observed 6-12 hours after oral administration, and its elimination half-life is 30-50 hours . This long half-life allows for once-daily dosing . The drug is excreted in urine .

Result of Action

The primary result of amlodipine mesylate’s action is a reduction in blood pressure . By causing vasodilation, it decreases peripheral vascular resistance, which in turn reduces the workload on the heart . This makes amlodipine mesylate effective in the treatment of hypertension and angina .

Action Environment

The efficacy and stability of amlodipine mesylate can be influenced by various environmental factors. For instance, when used by people with liver problems, and in elderly individuals, doses should be reduced . Additionally, the drug’s effectiveness can be affected by patient-specific factors such as age, renal function, and concomitant medications .

Safety and Hazards

Amlodipine is generally well-tolerated . The most common side effects include edema, dizziness, and drowsiness . Serious side effects can include worsening chest pain or a light-headed feeling, like you might pass out . It is recommended to wear personal protective equipment when handling Amlodipine mesylate .

Biochemische Analyse

Biochemical Properties

Amlodipine mesylate interacts with the calcium channels in the cells of the heart and blood vessels . It inhibits the influx of calcium ions into both vascular smooth muscle and cardiac muscle . Experimental studies suggest that amlodipine binds to both dihydropyridine and nondihydropyridine binding sites .

Cellular Effects

Amlodipine mesylate has significant effects on various types of cells, particularly the cells of the heart and blood vessels. By blocking the movement of calcium ions into the cells of the heart and blood vessels, amlodipine relaxes the heart muscles and dilates (widens) the blood vessels, making blood flow easier . This leads to a reduction in blood pressure and an increase in the supply of blood and oxygen to the heart .

Molecular Mechanism

The mechanism of action of amlodipine mesylate involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This action is achieved by binding to both dihydropyridine and nondihydropyridine binding sites . The resulting decrease in intracellular calcium levels leads to a relaxation of the vascular smooth muscle, which in turn leads to vasodilation and a reduction in blood pressure .

Temporal Effects in Laboratory Settings

Amlodipine mesylate has a slow rate of elimination over 40–50 hours . It is extensively metabolized in the liver, but there is no significant presystemic or first-pass metabolism . Over time, the effects of amlodipine mesylate remain consistent due to its long half-life and the option for single daily dosing .

Dosage Effects in Animal Models

While specific studies on dosage effects of amlodipine mesylate in animal models are limited, it is known that amlodipine is used in veterinary medicine for the treatment of systemic hypertension in dogs and cats . The dosage is adjusted based on the animal’s response and any observed side effects .

Metabolic Pathways

Amlodipine mesylate is heavily metabolized in the liver, with approximately 90% converted to inactive metabolites . The metabolism involves the cytochrome P450 3A4 enzyme, which plays a key role in the metabolic clearance of amlodipine in humans .

Transport and Distribution

Amlodipine mesylate is distributed throughout the body with a large volume of distribution (21 L/kg) . It is heavily protein-bound (about 93%) in the plasma , which may influence its distribution within cells and tissues.

Subcellular Localization

Additionally, amlodipine has been found to promote the unclamping of endothelial nitric oxide synthase (eNOS) from caveolin in endothelial cells , suggesting a potential interaction with caveolae, a type of lipid raft in the cell membrane.

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVFCHUBATVFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246852-12-0 | |

| Record name | Amlodipine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246852-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

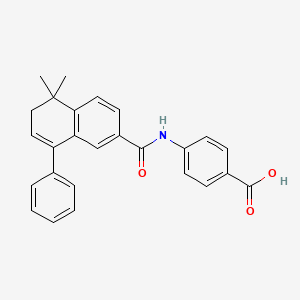

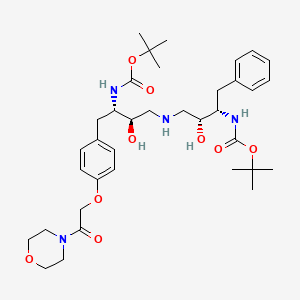

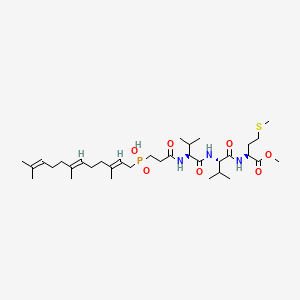

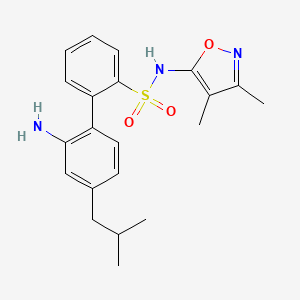

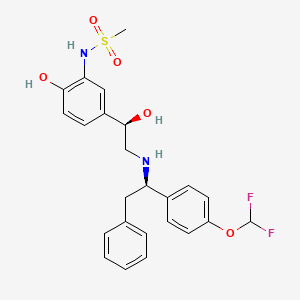

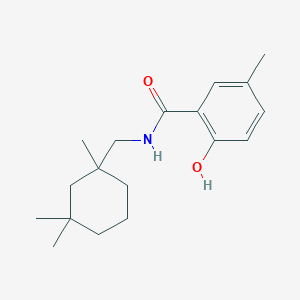

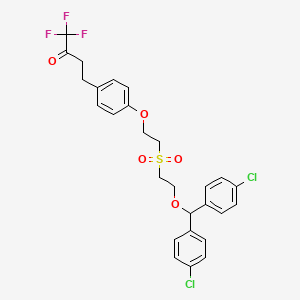

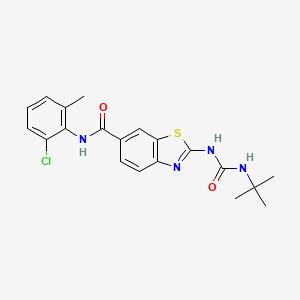

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.